molecular formula C14H14ClN5O2 B11027889 N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11027889
M. Wt: 319.74 g/mol
InChI Key: FVJOSUUAAMIEFH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring a fused imidazo-triazol core substituted with an ethyl group, a keto group, and a 4-chlorophenyl acetamide moiety. Its structural complexity arises from the fused bicyclic system, which confers unique electronic and steric properties.

Properties

Molecular Formula

C14H14ClN5O2

Molecular Weight

319.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C14H14ClN5O2/c1-2-11-17-14-18-13(22)10(20(14)19-11)7-12(21)16-9-5-3-8(15)4-6-9/h3-6,10H,2,7H2,1H3,(H,16,21)(H,17,18,19,22)

InChI Key

FVJOSUUAAMIEFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a triazole ring fused with an imidazole moiety, which is known for its biological activity.

Key Structural Features:

  • Chlorophenyl Group: Enhances lipophilicity and may influence the binding affinity to biological targets.
  • Imidazo[1,2-b][1,2,4]triazole Core: This bicyclic structure is often associated with various pharmacological properties.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) Mechanism of Action
Murine Leukemia (L1210)0.79 - 1.6Induces apoptosis via phosphatidylserine externalization and caspase activation
Human T-Lymphocyte (CEM)0.79 - 1.6Similar apoptotic pathways as above
Human Cervix Carcinoma (HeLa)0.79 - 1.6Induction of apoptosis

Mechanistic Insights

The compound's mechanism involves the induction of apoptosis in cancer cells:

  • Phosphatidylserine Externalization: A marker for early apoptosis.
  • Caspase Activation: Indicates progression towards apoptosis.

Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways associated with cancer progression .

Case Studies

A notable study synthesized a series of imidazo[1,2-b][1,3,4]thiadiazole derivatives and evaluated their biological activities. Among these derivatives, this compound was identified as one of the most potent compounds against leukemia and cervical carcinoma cell lines .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazole and triazole rings can significantly impact biological activity:

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups like chlorine enhances anticancer activity.
  • Alkyl Chain Length: The ethyl group contributes to hydrophobic interactions with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

A. N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Structure : Features a 1,2,3-triazole ring linked to a naphthyloxy-methyl group instead of the imidazo-triazol core.
  • Spectral Data :
    • IR : Peaks at 3291 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O), and 785 cm⁻¹ (C–Cl) .
    • HRMS : [M + H]+ observed at 393.1112 (calculated: 393.1118) .

B. 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Structure : Contains a dihydroimidazo-thiazole core substituted with fluorophenyl groups, differing in both heterocyclic architecture (thiazole vs. triazole) and substituent electronegativity (F vs. Cl) .
  • Crystallography: Structural analysis via SHELX software (commonly used for small-molecule refinement) confirmed planar geometry in the pyridine ring and non-covalent interactions stabilizing the thiazole system .
  • Key Difference : Fluorine’s higher electronegativity may enhance metabolic stability compared to chlorine, but the thiazole ring introduces distinct electronic effects.
Core Heterocycle Comparison
Compound Core Heterocycle Key Functional Groups Spectral Data (IR, HRMS) Biological Relevance
Target Compound Imidazo[1,2-b][1,2,4]triazol Ethyl, keto, 4-Cl-phenyl acetamide Not reported in evidence Hypothesized kinase inhibition
6m 1,2,3-Triazole Naphthyloxy-methyl, 4-Cl-phenyl IR: 1678 cm⁻¹ (C=O), HRMS: 393.1112 Antimicrobial activity
Fluorophenyl Analog Imidazo[2,1-b][1,3]thiazole 4-F-phenyl, pyridine-linked acetamide Crystallographic data available Anticancer (kinase inhibition)

Key Observations :

Electronic Effects : Chlorine (electron-withdrawing) in the target compound may enhance electrophilic reactivity compared to fluorine analogs .

Heterocycle Rigidity : The fused imidazo-triazol system likely imposes greater conformational restraint than 1,2,3-triazole or imidazo-thiazole cores, affecting binding affinity in biological targets .

Research Implications and Gaps

  • Target Compound: Limited experimental data in the provided evidence necessitate further studies (e.g., XRD via SHELX or spectroscopic profiling) to correlate structure with bioactivity.

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